molecular formula C22H19N5O B10816510 N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

Cat. No.: B10816510
M. Wt: 369.4 g/mol
InChI Key: MLKSWZRNCAMRQC-UHFFFAOYSA-N
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Description

N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide: is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, a butyl group, a cyano group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired pyrroloquinoxaline core .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and the cyano group in the pyrroloquinoxaline core can significantly impact its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)benzamide

InChI

InChI=1S/C22H19N5O/c1-2-3-13-27-20(26-22(28)15-9-5-4-6-10-15)16(14-23)19-21(27)25-18-12-8-7-11-17(18)24-19/h4-12H,2-3,13H2,1H3,(H,26,28)

InChI Key

MLKSWZRNCAMRQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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